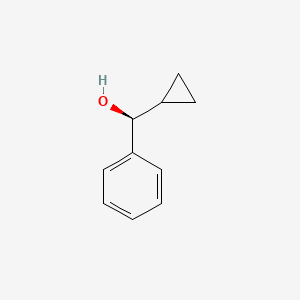
(S)-cyclopropyl(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-cyclopropyl(phenyl)methanol is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to a phenyl ring, with a hydroxyl group (-OH) bonded to the carbon atom adjacent to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
(S)-cyclopropyl(phenyl)methanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, cyclopropyl(phenyl)ketone, using a chiral reducing agent to ensure the formation of the (S)-enantiomer. Another method involves the asymmetric addition of cyclopropylcarbinyl anion to benzaldehyde, followed by reduction.
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method ensures high enantioselectivity and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(S)-cyclopropyl(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopropyl(phenyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Cyclopropyl(phenyl)ketone or cyclopropyl(phenyl)aldehyde.
Reduction: Cyclopropyl(phenyl)methane.
Substitution: Cyclopropyl(phenyl)halides or cyclopropyl(phenyl)amines.
科学研究应用
(S)-cyclopropyl(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various materials.
作用机制
The mechanism of action of (S)-cyclopropyl(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and binding affinity. The cyclopropyl and phenyl groups contribute to the compound’s overall stability and steric properties, affecting its interactions with other molecules.
相似化合物的比较
Similar Compounds
(S)-1-Phenylethanol: Similar in structure but with an ethyl group instead of a cyclopropyl group.
Cyclopropylmethanol: Lacks the phenyl group, making it less complex.
Phenylmethanol (Benzyl alcohol): Lacks the cyclopropyl group, resulting in different reactivity and properties.
Uniqueness
(S)-cyclopropyl(phenyl)methanol is unique due to the presence of both cyclopropyl and phenyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
生物活性
(S)-cyclopropyl(phenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the areas of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group and a phenyl group attached to a methanol moiety. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial for its interaction with biological targets. The cyclopropyl and phenyl groups contribute to the compound's hydrophobicity and steric properties, influencing its binding affinity to various receptors and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, enhancing the compound's reactivity and binding affinity. The overall stability and steric properties provided by the cyclopropyl and phenyl groups affect its interactions with biological membranes and proteins.
Biological Activities
Research has indicated that this compound exhibits various biological activities:
Study 1: Enzyme Interaction
A study investigating the interaction of this compound with specific enzymes revealed that the compound could inhibit enzyme activity in vitro. This was measured through kinetic assays that demonstrated a significant decrease in enzyme turnover rates when exposed to varying concentrations of the compound.
| Concentration (µM) | Enzyme Activity (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 25 |
This data indicates a dose-dependent inhibition, suggesting that higher concentrations of this compound lead to greater inhibition of enzyme activity.
Study 2: Antiparasitic Potential
In another investigation focused on antiparasitic activity, researchers tested this compound against Plasmodium falciparum, the malaria-causing parasite. The results showed that the compound exhibited moderate efficacy with an IC50 value indicative of its potential as an antimalarial agent.
| Compound | IC50 (µM) |
|---|---|
| This compound | 15 |
| Control (Standard Drug) | 5 |
These findings suggest that while this compound is less potent than established antimalarial drugs, it still holds promise for further development .
Future Directions
The ongoing research into this compound's biological activity highlights its potential as a lead compound for drug development. Future studies should focus on:
- Optimizing Structure : Modifying the chemical structure to enhance potency and selectivity towards specific biological targets.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics, toxicity profiles, and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with molecular targets.
属性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
(S)-cyclopropyl(phenyl)methanol |
InChI |
InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t10-/m1/s1 |
InChI 键 |
GOXKCYOMDINCCD-SNVBAGLBSA-N |
手性 SMILES |
C1CC1[C@@H](C2=CC=CC=C2)O |
规范 SMILES |
C1CC1C(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















